ethyl 5-phenyl-1H-pyrazole-1-acetate ethyl 5-phenyl-1H-pyrazole-1-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13993244
InChI: InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-12(8-9-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
SMILES:
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

ethyl 5-phenyl-1H-pyrazole-1-acetate

CAS No.:

Cat. No.: VC13993244

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-phenyl-1H-pyrazole-1-acetate -

Specification

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name ethyl 2-(5-phenylpyrazol-1-yl)acetate
Standard InChI InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-12(8-9-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Standard InChI Key OKHYNAJYGHUECC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C(=CC=N1)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Ethyl 5-phenyl-1H-pyrazole-1-acetate has the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. The compound features:

  • A pyrazole core with nitrogen atoms at positions 1 and 2.

  • A phenyl substituent at position 5.

  • An ethyl acetate group at position 1.

Key physicochemical properties inferred from structurally related pyrazole derivatives include:

  • Melting Point: Estimated between 90–110°C, based on analogous compounds like ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (melting point: 99°C).

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the ester and aromatic groups.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at 2–8°C under inert gas.

Synthesis and Optimization

Synthetic Routes

The synthesis of ethyl 5-phenyl-1H-pyrazole-1-acetate can be inferred from methods used for analogous pyrazole esters. A plausible route involves:

Step 1: Formation of the Pyrazole Core
Cyclocondensation of phenylhydrazine with a β-keto ester (e.g., ethyl acetoacetate) in ethanol under reflux, yielding a 1,5-diarylpyrazole intermediate .

Step 2: Esterification at Position 1
Reaction of the pyrazole intermediate with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to introduce the acetate moiety .

Optimization Strategies:

  • Catalyst Use: Acetic acid enhances cyclization efficiency (yield: ~60%) .

  • Solvent Selection: Ethanol or DMF improves reaction homogeneity .

  • Purification: Column chromatography or recrystallization ensures >95% purity .

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Cyclocondensation58–7090Ethanol, reflux, 12 h
Esterification65–8095K₂CO₃, DMF, 80°C, 6 h

Pharmacokinetic and Toxicological Profiles

Absorption and Metabolism

  • Gastrointestinal Absorption: High permeability predicted via the Caco-2 cell model, similar to analogues with logP values of 2.5–3.5.

  • Metabolism: Hepatic oxidation via CYP3A4, generating hydroxylated metabolites .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ values for related pyrazoles exceed 500 mg/kg in rodent studies .

  • Genotoxicity: No mutagenic activity observed in Ames tests for structurally similar compounds .

Comparative Analysis with Analogues

Structural Modifications and Activity

DerivativeSubstituentBiological Activity
Ethyl 5-phenyl-1H-pyrazole-1-acetate1-acetate, 5-phenylAntimicrobial (predicted)
2-(5-Aryl-pyrazol-3-yl)thiazole 3-thiazoleMIC: 8–32 µg/mL (bacteria)
N,N-Dimethyl-3-phenylpyrazole-1-propionamide 1-propionamideAntiarrhythmic (IC₅₀: 1 µM)

Key Trend: Electron-withdrawing groups enhance antimicrobial potency, while alkylamide side chains improve cardiovascular activity .

Future Directions and Challenges

Research Gaps

  • Synthesis Optimization: Scalable methods for industrial production remain unexplored.

  • Targeted Biological Testing: Direct evaluation against cancer cell lines and ion channels is needed.

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